molecular formula C22H13Cl2N3 B2508414 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901018-00-6

1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Katalognummer: B2508414
CAS-Nummer: 901018-00-6
Molekulargewicht: 390.27
InChI-Schlüssel: YMIAXXLJMZNSMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a pyrazolo[4,3-c]quinoline derivative of significant interest in medicinal chemistry and biochemical research. This compound is characterized by a planar, fused heteroaromatic structure, which facilitates interaction with various biological targets. The specific presence of the 3,4-dichlorophenyl substituent at the 1-position of the pyrazole ring is a key structural feature that can influence its binding affinity and metabolic stability. Primary research applications for this compound center on its potential as a potent and selective inhibitor of bacterial beta-glucuronidase (e-beta-G) enzymes . The pyrazolo[4,3-c]quinoline scaffold has demonstrated superior inhibitory activity against e-beta-G compared to previously known compounds, with closely related analogs showing IC50 values in the low nanomolar range (e.g., 18-19 nM), indicating high potency . This mechanism is highly relevant for investigating strategies to mitigate the dose-limiting diarrhea toxicity associated with certain cancer chemotherapeutics like CPT-11 (Irinotecan) . By specifically inhibiting the bacterial enzyme in the gut without affecting the human homolog, this class of compounds offers a promising research pathway to improve the safety and efficacy profiles of chemotherapeutic drugs. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

1-(3,4-dichlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3/c23-18-11-10-15(12-19(18)24)27-22-16-8-4-5-9-20(16)25-13-17(22)21(26-27)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIAXXLJMZNSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of phenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with a suitable quinoline precursor under acidic or basic conditions.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-(3,4-Dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and dichlorophenyl rings. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has demonstrated promising biological activities in various studies:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogenic bacteria and fungi. Its ability to inhibit microbial growth makes it a candidate for further exploration in treating infectious diseases .

Anticancer Potential

Several studies have assessed the anticancer activity of pyrazoloquinoline derivatives. For instance, compounds structurally related to 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline have shown effectiveness against human cancer cell lines such as HCT-116 and MCF-7. These studies suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

Antitubercular Activity

The compound's structural characteristics are akin to other quinoline derivatives that have been investigated for antitubercular properties. Ongoing research aims to explore its inhibitory effects on specific targets related to tuberculosis .

Case Studies

Several case studies highlight the compound's potential applications:

  • Antimicrobial Efficacy : A study demonstrated that 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness .
  • Anticancer Mechanisms : In vitro assays showed that the compound induced apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins .
  • Inhibitory Effects on Tuberculosis : Research focused on synthesizing derivatives based on the quinoline core revealed promising results against Mycobacterium tuberculosis. The study employed molecular docking techniques to predict binding affinities with target proteins involved in bacterial metabolism .

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of selected compounds related to 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline:

Compound NameStructural FeaturesBiological Activity
1-(3,4-Dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolineMethoxy group instead of phenylPotentially different pharmacokinetic properties
1-(2-Chlorophenyl)-3-methyl-1H-pyrazolo[4,3-c]quinolineContains a methyl groupDifferent biological activity profile
1-(4-Fluorophenyl)-3-nitro-1H-pyrazolo[4,3-c]quinolineNitro group instead of phenylMay exhibit distinct reactivity and biological effects

Wirkmechanismus

The mechanism of action of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity. In cancer cells, it may interfere with cell division and induce apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be contextualized by comparing it to related pyrazoloquinoline derivatives. Below is a detailed analysis of key analogues:

Substitution Patterns and Molecular Properties

Compound Name Substituents Molecular Weight Key Features
1-(3,4-Dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline N1: 3,4-dichlorophenyl; C3: phenyl 426.3 (C₂₃H₁₄Cl₂N₃) High lipophilicity due to chlorine atoms; potential kinase inhibition
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-75-0) N1: 4-methylphenyl; C3: phenyl; C8: bromo 456.4 (C₂₆H₂₂BrN₃) Bromine enhances halogen bonding; studied for fluorescence applications
1-(3-Chloro-4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901044-88-0) N1: 3-chloro-4-fluorophenyl; C3: phenyl; C7: trifluoromethyl 441.8 (C₂₃H₁₂ClF₄N₃) Trifluoromethyl improves metabolic stability; explored as a CNS agent
Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 901265-12-1) N1: 4-chlorophenyl; C3: phenyl; C8: ethyl carboxylate 427.9 (C₂₅H₁₈ClN₃O₂) Carboxylate group enhances solubility; potential prodrug design

Key Research Findings

Substituent Effects : Chlorine and bromine substituents at N1 or C8 enhance lipophilicity and target engagement, while carboxylate groups (e.g., C8-ethyl ester in ) improve aqueous solubility for pharmacokinetic optimization .

Therapeutic Potential: The combination of 3-aminopyrazole and 2-aminoquinoline moieties in diamino derivatives synergistically enhances antitumor and anticonvulsant activities .

Synthetic Challenges : Low yields in dichlorophenyl-substituted compounds (e.g., 4.9% in ) highlight the need for optimized catalysts or alternative routes, such as flow chemistry .

Biologische Aktivität

1-(3,4-Dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, characterized by a unique fused heterocyclic structure that includes both pyrazole and quinoline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19_{19}H14_{14}Cl2_{2}N2_{2}
  • Molecular Weight : 353.24 g/mol
  • Structural Features :
    • A dichlorophenyl group at position 1
    • A phenyl group at position 3
    • A fused pyrazole and quinoline ring system

This unique arrangement of substituents contributes to its distinct electronic properties and biological activity.

The biological activity of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. For instance, it inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide production in activated macrophages .
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting cell division processes and inhibiting DNA synthesis. This action is likely mediated through the inhibition of specific kinases involved in cell cycle regulation.

Anti-inflammatory Activity

Research has demonstrated that 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits significant anti-inflammatory effects. In vitro studies using RAW 264.7 macrophages showed that the compound effectively reduced lipopolysaccharide (LPS)-induced nitric oxide production with an IC50_{50} value of approximately 0.39 µM .

Anticancer Activity

The compound's potential as an anticancer agent was evaluated through various assays. It exhibited cytotoxic effects against several cancer cell lines, with a notable ability to inhibit proliferation and induce apoptosis. The structure–activity relationship (SAR) analysis indicated that modifications to the substituents could enhance its efficacy against specific cancer types .

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, a comparative analysis with other pyrazoloquinoline derivatives was conducted:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline Hydroxy group at para positionSignificant anti-inflammatory activity with IC50_{50} = 0.45 µM
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid Additional carboxylic acid groupModerate anti-inflammatory effects; lower cytotoxicity
1-(2-Chlorophenyl)-3-methyl-1H-pyrazolo[4,3-c]quinoline Methyl group instead of phenylReduced anti-inflammatory activity compared to dichlorophenyl derivative

This table illustrates how variations in structural features can significantly influence biological activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anti-inflammatory Effects : In a study involving LPS-stimulated RAW 264.7 cells, treatment with 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline resulted in a marked decrease in NO production and iNOS expression levels compared to untreated controls. This suggests its potential utility in treating inflammatory diseases .
  • Anticancer Evaluation : In vitro assays on human cancer cell lines demonstrated that the compound could inhibit cell growth effectively at low micromolar concentrations. Further investigations are ongoing to explore its mechanisms and optimize its structure for enhanced potency .

Q & A

Q. What are the standard synthetic routes for 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves multi-step reactions:

  • Condensation : Reacting substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates.
  • Cyclization : Using quinoline derivatives (e.g., 2,4-dichloroquinoline-3-carbonitrile) under reflux with catalysts like acetic acid or Lewis acids.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Key parameters include solvent choice (e.g., ethanol, DMF), temperature (80–120°C), and reaction time (6–24 hours). Yield optimization often requires iterative adjustment of these conditions .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays).
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Advanced Questions

Q. How do reaction conditions influence yield and purity during synthesis?

Parameter Impact Optimization Strategy
Temperature Higher temperatures accelerate cyclization but may degrade intermediates.Use reflux conditions with inert atmospheres (e.g., N₂) .
Catalyst Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.Screen catalysts at 5–10 mol% to balance cost and activity .
Solvent Polarity Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.Test solvent mixtures (e.g., ethanol:water) for phase separation .

Q. How can structural modifications (e.g., substituent position) alter biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Halogen substituents (Cl, F) at positions 3 and 4 enhance binding to hydrophobic enzyme pockets (e.g., COX-2).
  • Methoxy groups improve solubility but may reduce membrane permeability.
  • Phenyl rings at position 3 increase π-stacking with aromatic residues in target proteins.
    Comparative assays (e.g., IC₅₀ measurements) and molecular docking simulations are critical for validating these effects .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Varied assay conditions (e.g., cell line specificity, incubation time).
  • Substituent-dependent activity : A chloro group may inhibit Enzyme A but activate Enzyme B.
    Methodological approach :

Standardize assays (e.g., use identical cell lines and controls).

Perform crystallography to compare ligand-target binding modes.

Conduct meta-analyses of published IC₅₀ values to identify trends .

Methodological Focus

Q. What strategies are used to elucidate the mechanism of action for this compound?

  • Enzyme Inhibition Assays : Measure activity against targets like cyclooxygenase-2 (COX-2) using colorimetric substrates (e.g., prostaglandin H₂).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) quantify affinity.
  • Pathway Analysis : RNA sequencing or Western blotting to identify downstream signaling effects (e.g., NF-κB suppression) .

Q. How to design a SAR study for pyrazoloquinoline derivatives?

Synthesize analogs : Systematically vary substituents (e.g., halogens, methoxy, alkyl chains).

Test bioactivity : Use high-throughput screening (e.g., 96-well plates) against target cells/enzymes.

Computational modeling : Perform DFT calculations for electronic properties and docking simulations for binding poses.

Validate outliers : Repeat assays for compounds with anomalous activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.